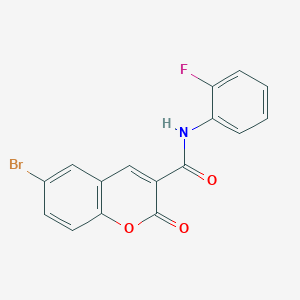
6-bromo-N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-bromo-N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide, also known as BFC, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 6-bromo-N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide involves the inhibition of various cellular processes, including angiogenesis, inflammation, and cell proliferation. 6-bromo-N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide has been shown to inhibit the activity of several enzymes, including topoisomerase II and COX-2, which are involved in these cellular processes. Additionally, 6-bromo-N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
6-bromo-N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide has been shown to have various biochemical and physiological effects, including the inhibition of angiogenesis, inflammation, and cell proliferation. 6-bromo-N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide has also been shown to induce apoptosis in cancer cells and protect against neuronal damage. Furthermore, 6-bromo-N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide has been shown to have low toxicity and high selectivity, making it a promising therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 6-bromo-N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide for lab experiments is its relatively simple synthesis method, which allows for high yield and purity. Additionally, 6-bromo-N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide has been shown to have low toxicity and high selectivity, making it a safe and effective therapeutic agent. However, one of the limitations of 6-bromo-N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide for lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in certain applications.
Orientations Futures
There are several future directions for 6-bromo-N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide research, including the development of novel delivery methods to improve its solubility and efficacy. Additionally, further research is needed to explore the potential therapeutic applications of 6-bromo-N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide in other diseases and conditions, such as diabetes and cardiovascular disease. Furthermore, the mechanism of action of 6-bromo-N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide needs to be further elucidated to better understand its cellular and molecular targets. Overall, 6-bromo-N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide has shown great potential as a therapeutic agent, and further research is needed to fully explore its therapeutic applications.
Méthodes De Synthèse
The synthesis of 6-bromo-N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide involves the reaction between 6-bromo-2-hydroxychromone and 2-fluorobenzoyl chloride in the presence of triethylamine. The resulting product is then treated with ammonium carbonate to yield 6-bromo-N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide. The synthesis method is relatively simple and has been optimized for high yield and purity.
Applications De Recherche Scientifique
6-bromo-N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide has shown potential in various scientific research applications, including cancer treatment, anti-inflammatory therapy, and neuroprotection. In cancer treatment, 6-bromo-N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. In anti-inflammatory therapy, 6-bromo-N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neuroprotection, 6-bromo-N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide has been shown to protect against neuronal damage and improve cognitive function.
Propriétés
IUPAC Name |
6-bromo-N-(2-fluorophenyl)-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9BrFNO3/c17-10-5-6-14-9(7-10)8-11(16(21)22-14)15(20)19-13-4-2-1-3-12(13)18/h1-8H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGBAOUYMTLQWBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9BrFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

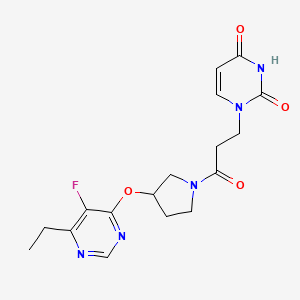
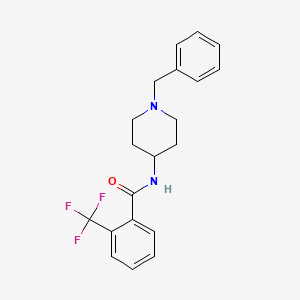
![N-(5-bromopyridin-2-yl)-1-[(2,2,3,3-tetramethyl-4-oxoazetidin-1-yl)methyl]piperidine-3-carboxamide](/img/structure/B2660597.png)
![3-(2-(4-(2,5-dimethylphenyl)piperazin-1-yl)-2-oxoethyl)-7-(2-fluorophenyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2660598.png)
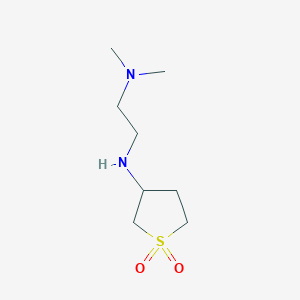
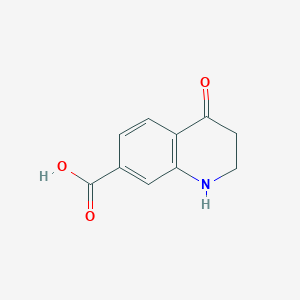
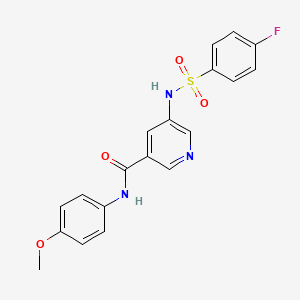
![N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-3-methoxybenzamide](/img/structure/B2660607.png)
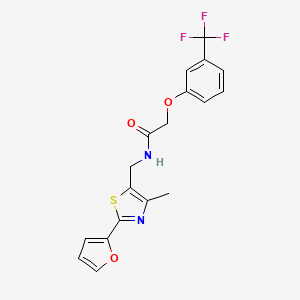
![2-Benzyl-8-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2660609.png)
![methyl [(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy](phenyl)acetate](/img/structure/B2660610.png)
![6-(4-Ethylphenyl)-4-methyl-2-octyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2660613.png)
![2-(1H-benzo[d]imidazol-1-yl)-1-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone](/img/structure/B2660615.png)